7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Historical Development of Triazolopyrimidine Chemistry
The TP scaffold was first synthesized in 1909 by Bulow and Haas through cyclocondensation reactions involving aminotriazoles and β-diketones. Early applications focused on its structural resemblance to purines, as the TP ring system is isoelectronic with adenine and guanine, enabling potential bioisosteric replacements. A pivotal milestone occurred with the isolation of essramycin (Figure 1), a naturally occurring TP derivative from marine Streptomyces species, which demonstrated antibiotic properties and validated the scaffold’s biological relevance.
In the 1970s, medicinal chemistry efforts intensified with the development of Trapidil (2), a TP-based platelet-derived growth factor antagonist used clinically for ischemic cardiovascular diseases. This marked the scaffold’s transition from academic curiosity to therapeutic utility. Subsequent decades saw TP derivatives explored as kinase inhibitors, tubulin modulators, and antiviral agents, with synthetic methodologies evolving to accommodate diverse substitution patterns.
Table 1: Key Historical Milestones in TP Chemistry
Structural Significance of the Fused Heterocyclic System
The TP framework combines a triazole ring (positions 1–3) fused to a pyrimidine ring (positions 4–7), creating a planar, aromatic system with distinct electronic properties. Key structural features include:
- Bioisosteric Potential : The TP scaffold mimics purines, enabling interactions with ATP-binding pockets in kinases and GTPases. Its nitrogen-rich structure facilitates hydrogen bonding with biological targets, as seen in TP-based kinase inhibitors.
- Electron-Deficient Character : The pyrimidine ring’s electron deficiency allows electrophilic substitution at C5 and C7, while the triazole ring participates in metal chelation, exploited in anticancer agents.
- Conformational Flexibility : Substituents at C5, C6, and C7 influence ring puckering, modulating binding affinity. For example, C5-methyl groups enhance metabolic stability by shielding reactive sites.
The fused system’s stability under physiological conditions is attributed to resonance stabilization, with calculated aromatic stabilization energies comparable to benzimidazoles. This stability underpins the scaffold’s utility in long-acting therapeutics.
Positioning of 7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl Substitution Pattern in Research Context
The compound 7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide incorporates three critical substituents (Figure 2):
- C7-(3-Hydroxyphenyl) : Hydroxyl groups at the meta position enhance solubility via hydrogen bonding while enabling interactions with serine/threonine residues in target proteins. This aligns with SAR studies showing improved potency when aryl groups bear polar substituents.
- C2-(4-Methoxyphenyl) : Methoxy groups at the para position contribute to lipophilicity, aiding membrane permeability. The electron-donating methoxy group also stabilizes adjacent positive charges in enzyme active sites.
- C5-Methyl : Methyl groups at C5 reduce oxidative metabolism, prolonging half-life. This substitution is recurrent in TP-based antivirals and kinase inhibitors.
Comparative analysis with related TP derivatives reveals that the 6-carboxamide moiety introduces additional hydrogen-bonding capacity, mimicking natural substrates in enzymes like poly(ADP-ribose) polymerase (PARP). The 4,7-dihydro configuration may confer conformational rigidity, limiting off-target interactions—a strategy employed in selective kinase inhibitors.
Table 2: Substituent Effects in Analogous TP Derivatives
| Position | Substituent | Observed Effect |
|---|---|---|
| C2 | 4-Methoxyphenyl | ↑ Lipophilicity, ↑ Target Affinity |
| C5 | Methyl | ↓ Metabolic Degradation, ↑ Plasma Stability |
| C7 | 3-Hydroxyphenyl | ↑ Solubility, ↑ Hydrogen Bonding |
This substitution pattern positions the compound within a growing class of TP derivatives optimized for balanced pharmacokinetic and pharmacodynamic properties, bridging early purine-mimetic designs with modern targeted therapies.
Properties
IUPAC Name |
7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-11-16(18(21)27)17(13-4-3-5-14(26)10-13)25-20(22-11)23-19(24-25)12-6-8-15(28-2)9-7-12/h3-10,17,26H,1-2H3,(H2,21,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZEUCZEMDQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Antiviral Activity
Research has indicated that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds within this class have been shown to inhibit the replication of viruses such as HIV-1 and influenza. For instance, a study reported that certain derivatives demonstrated IC50 values in the micromolar range against RNase H activity, suggesting potential as antiviral agents .
| Compound | Virus Target | IC50 (µM) |
|---|---|---|
| 11a | HIV-1 | 17.7 |
| 11b | HIV-1 | 13.1 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have explored its ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy. Inhibitors targeting Plk1 have shown promise in preclinical models due to their ability to disrupt mitotic processes in cancer cells .
Anticonvulsant Activity
In a related study on triazole derivatives, some compounds exhibited anticonvulsant activity in a maximal electroshock (MES) seizure model. Although specific data on the compound is limited, similar structures have shown efficacy comparable to standard anticonvulsants like carbamazepine .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses exist:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Interaction with Receptors : It may interact with specific cellular receptors or pathways that modulate cell growth and survival.
- Structural Modifications : Variations in substituents on the triazolo-pyrimidine scaffold can significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Case Studies
Several case studies highlight the biological activities associated with triazolo-pyrimidine derivatives:
- Antiviral Screening : A series of analogs were screened for antiviral activity against HIV-1 and demonstrated varying degrees of inhibition based on structural modifications.
- Anticancer Efficacy : A derivative was tested in vitro against multiple cancer cell lines and exhibited significant cytotoxicity at low micromolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Aromatic Substitution Patterns
- Hydroxyl vs. Methoxy Groups : The target compound’s 3-hydroxyphenyl group (position 7) increases polarity compared to analogs with methoxy or trimethoxy groups (e.g., compound 5a). This may improve water solubility but reduce membrane permeability .
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (position 2) in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents like bromine in compound 5k. Such differences influence electronic properties and binding affinities .
Carboxamide Variations
- The carboxamide group in the target compound is unsubstituted on the amide nitrogen, whereas analogs like 5a–5n () feature aryl-substituted carboxamides (e.g., 4-nitrophenyl in 5j). Substituted carboxamides often enhance target selectivity due to steric and electronic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing triazolo[1,5-a]pyrimidine derivatives with carboxamide substituents?
- Methodology: Multi-component reactions (e.g., Biginelli-like condensations) using aldehydes, acetoacetamide, and aminotriazoles are common. For example, acetoacetamide (1.0 mmol) reacts with 3-hydroxybenzaldehyde and 3-amino-5-substituted triazoles in ethanol/water (1:1 v/v) under catalytic TMDP (tetramethylenediamine phosphate), yielding 44–80% depending on substituents .
- Key Considerations: Avoid piperidine-based catalysts due to regulatory restrictions and toxicity; TMDP is preferred but requires careful handling .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Workflow:
- NMR: and NMR in DMSO- confirm regiochemistry (e.g., singlet at δ 10.09 for NH protons) and substitution patterns .
- HRMS: High-resolution mass spectrometry (e.g., ESI m/z: 442.1672 [M+Na]) validates molecular weight .
- Microanalysis: C/H/N ratios (±0.4% tolerance) ensure purity .
Advanced Research Questions
Q. How do substituent variations (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl) influence bioactivity and stability?
- Case Study: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) show enhanced metabolic stability due to reduced oxidative degradation. In contrast, 3-hydroxyphenyl derivatives exhibit stronger hydrogen-bonding interactions in target binding .
- Experimental Design: Compare IC values in enzyme assays (e.g., mTOR inhibition) and stability in liver microsomes .
Q. What computational strategies are effective for predicting binding modes to biological targets?
- Approach: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of target proteins (e.g., mTOR or FcRn). For example, the triazole ring interacts with hydrophobic pockets, while the carboxamide forms hydrogen bonds with Lys or Arg residues .
- Validation: Overlay docking results with experimental SAR data (e.g., substituent-dependent activity trends) .
Q. How to resolve contradictory data in biological assays (e.g., variable IC across studies)?
- Troubleshooting Framework:
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly (44% vs. 80%) for structurally similar derivatives?
- Root Cause: Steric hindrance from substituents (e.g., 4-isopropoxyphenyl vs. 4-ethylthiophenyl) affects cyclization efficiency. Bulky groups slow down ring closure, reducing yields .
- Evidence: NMR kinetics studies show prolonged reaction times for sterically hindered intermediates .
Methodological Recommendations
Q. What purification techniques are optimal for carboxamide-containing triazolo[1,5-a]pyrimidines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
